molecular formula C28H27N3O5S B11080742 (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11080742
M. Wt: 517.6 g/mol
InChI Key: KJCBPZDOAJVPTM-UHFFFAOYSA-N
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Description

(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of methoxy, imino, oxo, and propoxy groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, 4-methoxyaniline, and 4-propoxybenzoyl chloride. The synthesis may proceed through the following steps:

    Formation of Schiff Base: 4-methoxybenzaldehyde reacts with 4-methoxyaniline to form a Schiff base under acidic conditions.

    Cyclization: The Schiff base undergoes cyclization with 4-propoxybenzoyl chloride in the presence of a base to form the thiazine ring.

    Final Product Formation: The intermediate product is then subjected to further reactions, such as oxidation or reduction, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
  • (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-butoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Uniqueness

The uniqueness of (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C28H27N3O5S

Molecular Weight

517.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-N-(4-propoxyphenyl)-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C28H27N3O5S/c1-4-17-36-24-13-7-19(8-14-24)29-27(33)25-18-26(32)31(21-9-15-23(35-3)16-10-21)28(37-25)30-20-5-11-22(34-2)12-6-20/h5-16,18H,4,17H2,1-3H3,(H,29,33)

InChI Key

KJCBPZDOAJVPTM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C4=CC=C(C=C4)OC

Origin of Product

United States

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